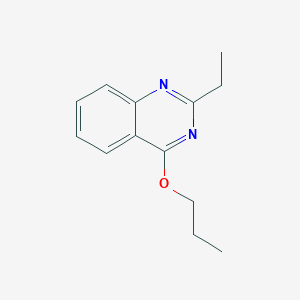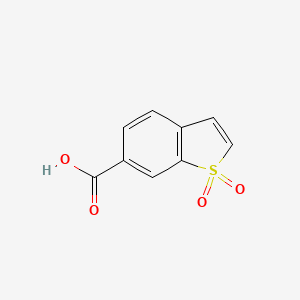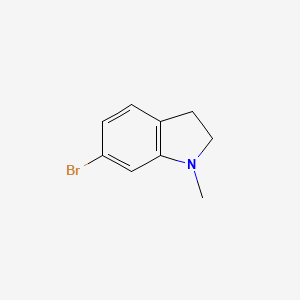
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone is a chemical compound with a unique structure characterized by a decahydronaphthalene core substituted with a dimethyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone typically involves several steps:
Synthetic Routes: The compound can be synthesized through the hydrogenation of naphthalene derivatives followed by functional group modifications. For instance, starting with 2-naphthol, hydrogenation can yield decahydro-2-naphthol, which can then be alkylated to introduce the dimethyl groups. Subsequent oxidation can convert the hydroxyl group to a ketone, resulting in the desired ethanone derivative.
Reaction Conditions: The hydrogenation step requires a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The alkylation step can be performed using alkyl halides in the presence of a strong base like sodium hydride (NaH). Oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: Industrial production may involve continuous flow reactors for hydrogenation and automated systems for subsequent steps to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanone moiety, using nucleophiles like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(8-Hydroxy-4a,8-dimethyldecahydro-2-naphthalenyl)acrylic acid and other decahydronaphthalene derivatives share structural similarities.
Uniqueness: The presence of the ethanone moiety and the specific substitution pattern make this compound unique, offering distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
5435-87-0 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
1-(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H24O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h11-13H,4-9H2,1-3H3 |
Clave InChI |
ZNXHLOXMNLVYJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC2CCCC(C2C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)






